![molecular formula C27H46O B13720517 (3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholesterol-13C5 is a stable isotope-labeled form of cholesterol, where five carbon atoms in the cholesterol molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism, biosynthesis, and its role in various biological processes. The labeling with carbon-13 allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cholesterol-13C5 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of cholesterol. One common method involves the use of labeled acetate or mevalonate, which are key intermediates in the cholesterol biosynthesis pathway. These labeled precursors are introduced into the biosynthetic pathway, leading to the incorporation of carbon-13 into the cholesterol molecule.
Industrial Production Methods: Industrial production of Cholesterol-13C5 typically involves the use of fermentation processes with microorganisms that can incorporate labeled carbon sources into their metabolic pathways. The labeled cholesterol is then extracted and purified using chromatographic techniques. The production process requires careful control of reaction conditions to ensure high incorporation rates of the carbon-13 isotopes and to maintain the integrity of the cholesterol molecule.
化学反応の分析
Types of Reactions: Cholesterol-13C5 undergoes various chemical reactions similar to those of natural cholesterol. These reactions include:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important signaling molecules in the body.
Reduction: Reduction reactions can convert cholesterol into other sterols, such as cholestanol.
Substitution: Cholesterol can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Major Products Formed:
Oxidation: Oxysterols, such as 7-ketocholesterol and 25-hydroxycholesterol.
Reduction: Cholestanol and other reduced sterols.
Substitution: Various substituted cholesterol derivatives, depending on the reagents used.
科学的研究の応用
Cholesterol-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used in studies of cholesterol biosynthesis and metabolism, providing insights into the pathways and intermediates involved.
Biology: Helps in understanding the role of cholesterol in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Used in research on cholesterol-related diseases, such as atherosclerosis and cardiovascular diseases, to track cholesterol metabolism and distribution in the body.
Industry: Employed in the development of cholesterol-lowering drugs and in the study of cholesterol’s role in various industrial processes, such as the production of steroid hormones.
作用機序
Cholesterol-13C5 exerts its effects through the same mechanisms as natural cholesterol. It is involved in:
Membrane Structure: Cholesterol is a key component of cell membranes, modulating their fluidity and permeability.
Signaling Pathways: Cholesterol is a precursor for the synthesis of steroid hormones and oxysterols, which are involved in various signaling pathways.
Lipoprotein Metabolism: Cholesterol is transported in the blood by lipoproteins, playing a crucial role in lipid metabolism and homeostasis.
類似化合物との比較
Cholesterol-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Cholesterol-2,3,4-13C3: Labeled with three carbon-13 isotopes.
Cholesterol-4-13C: Labeled with one carbon-13 isotope.
Cholesterol-25,26,27-13C3: Labeled with three carbon-13 isotopes at different positions.
特性
分子式 |
C27H46O |
|---|---|
分子量 |
391.6 g/mol |
IUPAC名 |
(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i1+1,2+1,6+1,7+1,18+1 |
InChIキー |
HVYWMOMLDIMFJA-SJADOJFSSA-N |
異性体SMILES |
CC(C[13CH2][13CH2][13CH]([13CH3])[13CH3])C1CCC2[C@@]1(CCC3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


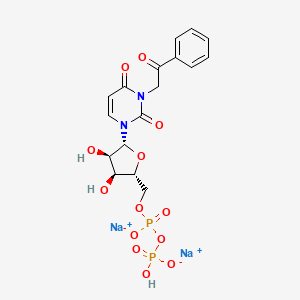
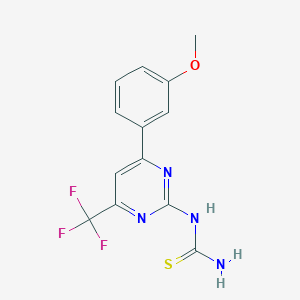
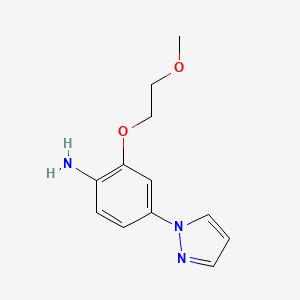
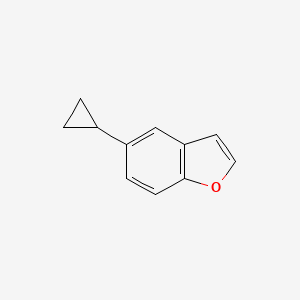
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
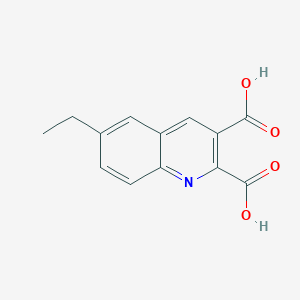
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
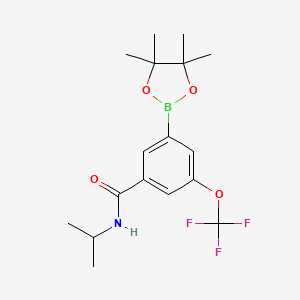
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)
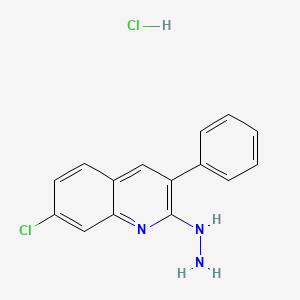

![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
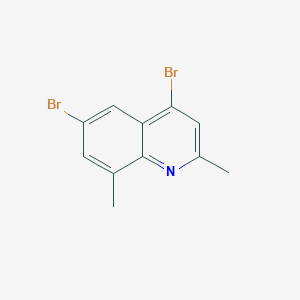
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
